![molecular formula C10H11NO2 B1355165 N-methyl-2-(2-methylphenyl)-2-oxoacetamide CAS No. 149922-95-2](/img/structure/B1355165.png)
N-methyl-2-(2-methylphenyl)-2-oxoacetamide
Overview
Description
N-methyl-2-(2-methylphenyl)-2-oxoacetamide (MMPOA) is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments due to its ability to act as a model compound for studying the structure and function of organic molecules. This compound has been studied extensively and has been found to be useful for a variety of purposes, including drug development and biochemistry research.
Scientific Research Applications
Spectroscopic and Quantum Chemical Investigations
Research by Arjunan et al. (2009) focused on synthesizing N-(2-Methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA). They carried out extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra. Their work helped understand the steric influence of methyl groups on amide groups' characteristic frequencies (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).
NQR Spectra Analysis
Gowda et al. (1999) investigated N-(phenyl)-2-chloroacetamides, including methyl- and nitro-substituted derivatives, using 35Cl NQR spectroscopy. Their research provided valuable insights into the electronic properties of these compounds (Gowda, Bhat, Fuess, & Weiss, 1999).
Structural and Vibrational Characteristics
Another study by Arjunan et al. (2011) synthesized N-(3-methylphenyl)-2,2-dichloroacetamide and performed spectroscopic analysis to determine its structural, thermodynamical, and vibrational characteristics. This research contributed to understanding the effects of methyl groups on amide groups (Arjunan, Rani, Mythili, & Mohan, 2011).
Application and Synthesis for Fungicidal Purposes
Ren Yu-hong and Oai Joint (2002) discussed the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide and its application as a microbiocide in coatings, highlighting its effectiveness against microorganisms (Ren Yu-hong & Oai Joint, 2002).
Comparative Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Molecular Conformations and Supramolecular Assembly
Nayak et al. (2014) analyzed the structures of halogenated N,2-diarylacetamides, including N-methyl-2-(2-methylphenyl)-2-oxoacetamide. Their work focused on molecular conformations and how these structures affect supramolecular assembly (Nayak, Jasinski, Golen, Narayana, Kaur, Yathirajan, & Glidewell, 2014).
Mechanism of Action
Target of Action
A structurally similar compound, 2-methylphenethylamine (2mpea), is known to be a human trace amine-associated receptor 1 (taar1) agonist . TAAR1 plays a crucial role in the regulation of neurotransmission in monoaminergic systems within the central nervous system .
Mode of Action
If it shares similar properties with 2MPEA, it might interact with its target, TAAR1, and activate this receptor . This activation could lead to changes in neuronal activity and neurotransmitter release .
Biochemical Pathways
Taar1, the potential target of this compound, is involved in various biochemical pathways related to neurotransmission, including dopamine, serotonin, and norepinephrine pathways .
Result of Action
If it acts as a TAAR1 agonist like 2MPEA, it could potentially influence neurotransmission and have effects on mood, cognition, and perception .
properties
IUPAC Name |
N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-3-4-6-8(7)9(12)10(13)11-2/h3-6H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOZMUESCNCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-methylphenyl)-2-oxoacetamide |
Synthesis routes and methods I
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